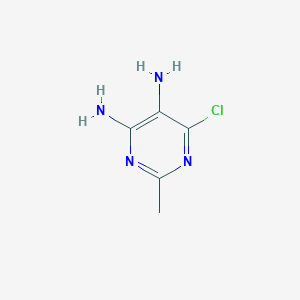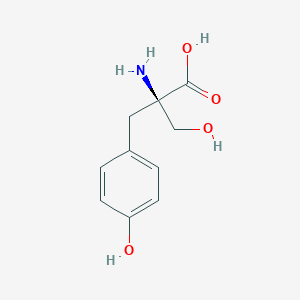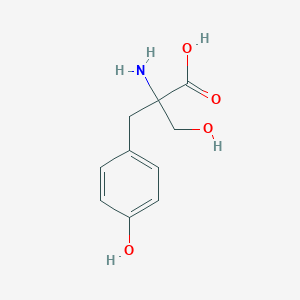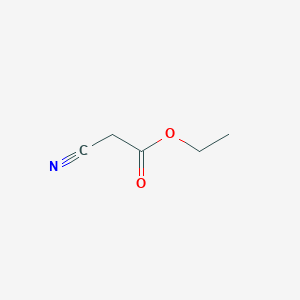![molecular formula C6H2Cl2N2S B033283 2,4-ジクロロチエノ[3,2-d]ピリミジン CAS No. 16234-14-3](/img/structure/B33283.png)
2,4-ジクロロチエノ[3,2-d]ピリミジン
概要
説明
2,4-Dichlorothieno[3,2-d]pyrimidine, or 2,4-D, is an organic compound belonging to the thienopyrimidine class of compounds. It is a colorless crystalline solid that is soluble in water, ethanol, and organic solvents. 2,4-D has a wide range of applications in the scientific field, including being used as a herbicide, fungicide, and insecticide. It is also used in the synthesis of various pharmaceuticals, including antimalarial, antihypertensive, and antifungal drugs.
科学的研究の応用
新規抗癌剤の合成
“2,4-ジクロロチエノ[3,2-d]ピリミジン”は、新規抗癌剤の合成に不可欠な活性中間体です . 3-アミノ-2-メトキシカルボニルチオフェンを主原料として合成されます . 生成物は核磁気共鳴(NMR)で特徴付けられます .
キナーゼ阻害剤
チオフランシamese[3,2-d]ピリミジンに属する化合物の部分は、キナーゼ阻害剤として使用できます。たとえば、上皮成長因子受容体(EGFR)のキレートアミノ酸キナーゼ阻害剤(チロシンキナーゼ阻害剤)、血管内皮成長因子受容体(VEGFR)のキナーゼ阻害剤、ホスファチジルイノシトールの3-キナーゼ(PI3K)の低分子阻害剤などです .
フィメピノスタット(CUDC-907)の調製
“2,4-ジクロロチエノ[3,2-d]ピリミジン”は、フィメピノスタット(CUDC-907)の調製に使用できます . フィメピノスタットは、リンパ腫、固形腫瘍、乳がん、多発性骨髄腫、NUT midline carcinomaなどの治療を調査した試験で使用されています .
幅広い生物活性
チオフランシamese環などの基本構造を含む化合物は、抗癌剤、抗ウイルス剤、抗炎症剤、殺菌剤、殺虫剤、除草剤など、幅広く明らかな生物活性を示します .
農業用途
これらの化合物は、その幅広い用途の可能性から、農業用途のための新規医薬品および化合物となり、研究のホットスポットとなっています
作用機序
Target of Action
It is suggested that it has anti-tumor activity and can inhibit the growth of various cancer cell lines .
Mode of Action
It is suggested that it may bind to the cytoskeleton of cancer cells, inhibiting the generation of new proteins, thereby suppressing the growth of cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Given its potential anti-tumor activity, it may result in the inhibition of cancer cell growth .
Safety and Hazards
将来の方向性
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been a subject of research due to its potential use in the development of new antitumor medications . The compound’s role in the synthesis of PI3K inhibitors also suggests potential applications in the treatment of diseases where the inhibition of PI3K is beneficial .
生化学分析
Biochemical Properties
It is known that the compound contains two chloride atoms, which can be easily replaced by other functional groups, leading to a variety of unit .
Cellular Effects
It is known to be used in the synthesis of PI3K inhibitors , which are known to have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As an active intermediate in the synthesis of new antitumor medications , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
特性
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16234-14-3 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2,4-diamino-substituted thieno[3,2-d]pyrimidines from 2,4-dichlorothieno[3,2-d]pyrimidine?
A1: The research highlights an efficient one-pot synthetic approach for creating 2,4-diamino-substituted thieno[3,2-d]pyrimidines using 2,4-dichlorothieno[3,2-d]pyrimidine as the starting point [, ]. This is significant because the thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore found in various bioactive molecules. The presence of amino groups at the 2 and 4 positions allows for further derivatization and potentially enhances the biological activity of the resulting compounds. This synthetic strategy offers a practical route for exploring the chemical space of these potentially valuable compounds.
Q2: What are the advantages of the "one-pot" synthesis method described in the research?
A2: The "one-pot" synthesis described in the research offers several advantages over multi-step procedures. These advantages include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




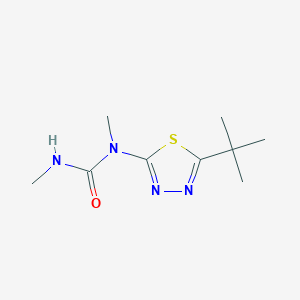
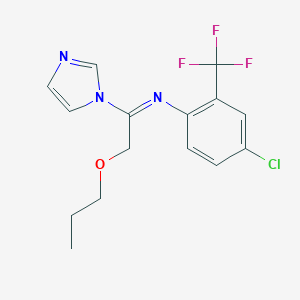

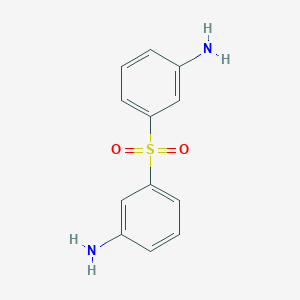


![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
